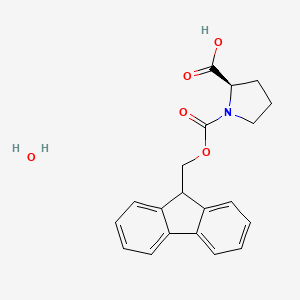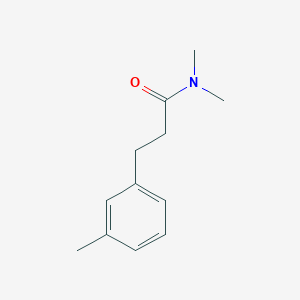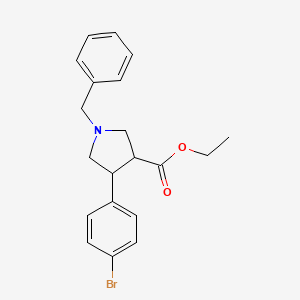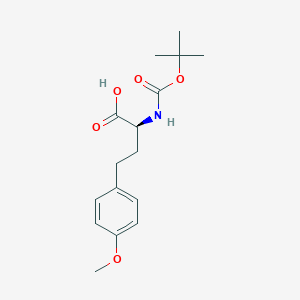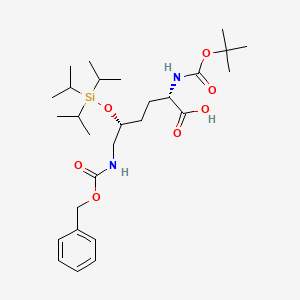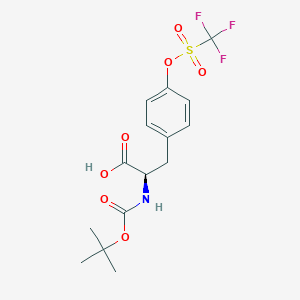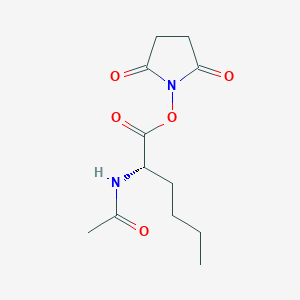
N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Acetyl-L-norleucine succinimidyl ester is a chemical compound known for its utility in peptide synthesis. It is often used as a reagent for the modification of amino acids and peptides, facilitating the formation of peptide bonds. This compound is characterized by its molecular formula C12H18N2O5 and a molecular weight of 270.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-norleucine succinimidyl ester typically involves the reaction of N-alpha-Acetyl-L-norleucine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-alpha-Acetyl-L-norleucine succinimidyl ester follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-Acetyl-L-norleucine succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution. It can react with nucleophiles such as amines to form amide bonds, which is a crucial step in peptide synthesis .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines
Conditions: Organic solvents (e.g., dichloromethane), room temperature, inert atmosphere
Major Products
The major products formed from the reactions involving N-alpha-Acetyl-L-norleucine succinimidyl ester are typically peptides or modified amino acids, depending on the nucleophile used in the reaction .
Applications De Recherche Scientifique
N-alpha-Acetyl-L-norleucine succinimidyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a coupling reagent to facilitate the formation of peptide bonds. This compound is also used in the modification of proteins and peptides for various biochemical studies .
In medicine, N-alpha-Acetyl-L-norleucine succinimidyl ester is utilized in the development of peptide-based drugs and therapeutic agents. Its ability to modify peptides makes it valuable in the design of drugs with improved stability and efficacy .
Mécanisme D'action
The mechanism of action of N-alpha-Acetyl-L-norleucine succinimidyl ester involves the activation of the carboxyl group of N-alpha-Acetyl-L-norleucine, making it more reactive towards nucleophiles. This activation is achieved through the formation of an ester bond with N-hydroxysuccinimide. The activated ester can then react with nucleophiles such as amines to form amide bonds, facilitating peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-alpha-Acetyl-L-leucine succinimidyl ester
- N-alpha-Acetyl-L-phenylalanine succinimidyl ester
- N-alpha-Acetyl-L-valine succinimidyl ester
Uniqueness
N-alpha-Acetyl-L-norleucine succinimidyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Compared to similar compounds, it offers advantages in terms of yield and purity of the synthesized peptides .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamidohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-3-4-5-9(13-8(2)15)12(18)19-14-10(16)6-7-11(14)17/h9H,3-7H2,1-2H3,(H,13,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATYVWYKUUOONO-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
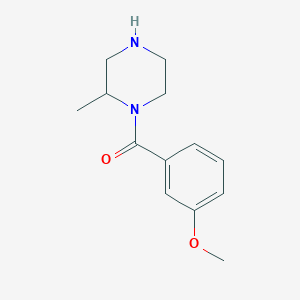
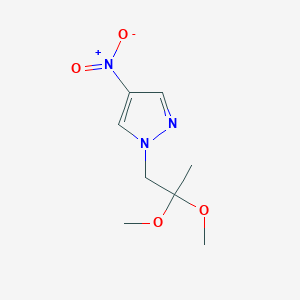
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)

![5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B6362858.png)
